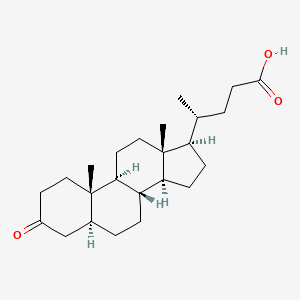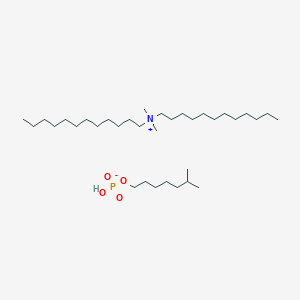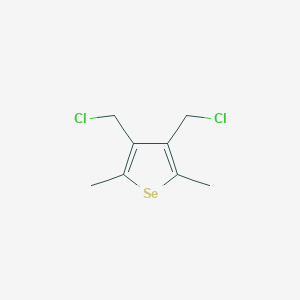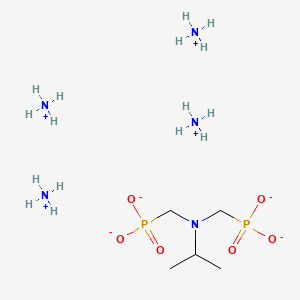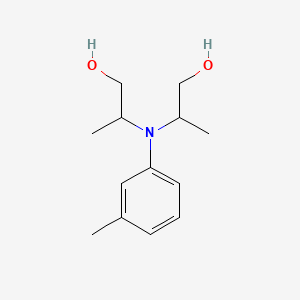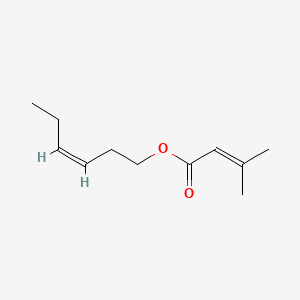
Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester is a complex organic compound with the molecular formula C23H24O6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester typically involves the reaction of phenolic compounds with carbonic acid derivatives. One common method includes the esterification of bisphenol A with allyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may employ reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The ester functional groups play a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A related compound with similar structural features but different functional groups.
Carbonic acid, C,C’-[(1-methylethylidene)di-4,1-phenylene] C,C’-bis(1,1-dimethylethyl) ester: Another ester derivative with distinct properties.
Uniqueness
Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester stands out due to its unique combination of ester and phenylene groups, which confer specific reactivity and application potential .
Properties
CAS No. |
84000-75-9 |
|---|---|
Molecular Formula |
C23H24O6 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[4-[2-(4-prop-2-enoxycarbonyloxyphenyl)propan-2-yl]phenyl] prop-2-enyl carbonate |
InChI |
InChI=1S/C23H24O6/c1-5-15-26-21(24)28-19-11-7-17(8-12-19)23(3,4)18-9-13-20(14-10-18)29-22(25)27-16-6-2/h5-14H,1-2,15-16H2,3-4H3 |
InChI Key |
SZYLPVRUCVUHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)OCC=C)C2=CC=C(C=C2)OC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




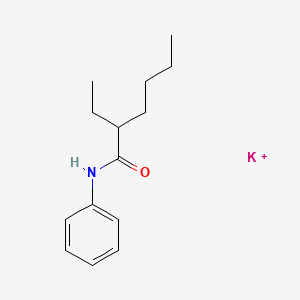
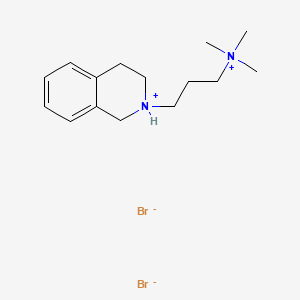
![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)
